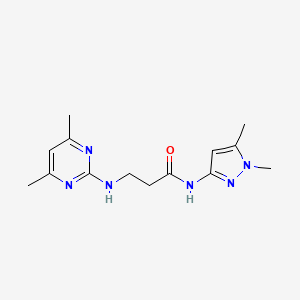![molecular formula C22H19N5OS B12179953 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12179953.png)
5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of benzimidazole, thiazole, and pyrrolone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and thiazole intermediates, followed by their coupling and subsequent cyclization to form the pyrrolone ring. Common reagents used in these reactions include various amines, aldehydes, and thiols, under conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the molecule, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in solvents like ethanol or methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound is investigated for its therapeutic potential. Its ability to modulate biological pathways can lead to the development of new treatments for diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound’s properties are leveraged for the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic devices.
作用機序
The mechanism of action of 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole, which share the benzimidazole core.
Thiazole Derivatives: Compounds such as thiamine and ritonavir, which contain the thiazole ring.
Pyrrolone Derivatives: Compounds like piracetam and levetiracetam, which feature the pyrrolone moiety.
Uniqueness
The uniqueness of 5-amino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one lies in its multi-functional structure, which combines the properties of benzimidazole, thiazole, and pyrrolone. This combination allows for diverse chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C22H19N5OS |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
5-imino-1-[(6-methyl-1H-benzimidazol-2-yl)methyl]-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C22H19N5OS/c1-13-7-8-15-16(9-13)25-19(24-15)11-27-10-18(28)20(21(27)23)22-26-17(12-29-22)14-5-3-2-4-6-14/h2-9,12,23,28H,10-11H2,1H3,(H,24,25) |
InChIキー |
CPRMSXMWCJAGLP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)CN3CC(=C(C3=N)C4=NC(=CS4)C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12179871.png)
![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)butanamide](/img/structure/B12179880.png)
![5-amino-4-(4-methyl-1,3-thiazol-2-yl)-1-[3-(morpholin-4-yl)propyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12179884.png)
![N-benzyl-2-{[(cyclohexylcarbamoyl)methyl]amino}benzamide](/img/structure/B12179885.png)


![1-(4-Tert-butylphenoxy)-3-[(1-phenylethyl)amino]propan-2-ol](/img/structure/B12179898.png)
![5-hydroxy-2-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-pyran-4-one](/img/structure/B12179903.png)
![N-(2-chlorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12179906.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12179914.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12179926.png)


